molecular formula C23H20N4O5S B2938757 Dimethyl 5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)isophthalate CAS No. 307513-54-8

Dimethyl 5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)isophthalate

Cat. No.: B2938757
CAS No.: 307513-54-8
M. Wt: 464.5
InChI Key: KERCSYUKEANBLZ-UHFFFAOYSA-N
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Description

Dimethyl 5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)isophthalate is a heterocyclic compound featuring a triazoloquinoline core linked via a thioacetyl bridge to a dimethyl isophthalate moiety. This structure combines electron-rich aromatic systems with sulfur and ester functionalities, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves cyclization reactions to form the triazoloquinoline ring, followed by thioetherification and esterification steps .

Properties

IUPAC Name

dimethyl 5-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S/c1-13-8-19-25-26-23(27(19)18-7-5-4-6-17(13)18)33-12-20(28)24-16-10-14(21(29)31-2)9-15(11-16)22(30)32-3/h4-11H,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERCSYUKEANBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Dimethyl 5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)isophthalate is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes a triazole moiety linked to a quinoline derivative. The synthesis typically involves the following steps:

  • Formation of the Triazole Ring : The initial step involves the cyclization of appropriate precursors to form the triazole nucleus.
  • Acetylation : The thioacetyl group is introduced to enhance the compound's reactivity and biological activity.
  • Final Assembly : The isophthalate moiety is then added to complete the synthesis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Minimum Inhibitory Concentrations (MIC) : Studies reported MIC values comparable to standard antibiotics like ampicillin.
  • Target Organisms : Effective against Staphylococcus aureus and Escherichia coli.

Research Findings and Case Studies

Several studies have explored the pharmacological potential of this compound:

  • In Vitro Studies : A study published in PubMed highlighted its efficacy in inhibiting tumor growth in cultured cells with an IC50 value indicating potent activity against specific cancer types .
  • Animal Models : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models, suggesting its potential for therapeutic applications .
  • Comparative Analysis : When compared with similar compounds, such as other triazole derivatives, this compound exhibited superior anticancer activity due to its unique structural features .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF-7IC50 = 25 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL

Chemical Reactions Analysis

Core Reactivity of the Triazoloquinoline Moiety

The 5-methyl triazolo[4,3-a]quinoline component (PubChem CID: 9815578 ) exhibits reactivity typical of fused triazole systems:

  • Electrophilic Substitution : The electron-rich triazole ring may undergo electrophilic attack at the N1 or N2 positions under acidic or oxidative conditions .

  • Ring-Opening Reactions : Strong bases or nucleophiles (e.g., hydrazine) can cleave the triazole ring, as seen in analogs yielding 4-amino-1,2,4-triazole-3-thiones .

Thioacetyl Linker Reactivity

The thioacetyl bridge (-S-CO-NH-) is susceptible to:

  • Nucleophilic Substitution : Thioesters react with amines or alcohols to form amides or esters. For example, similar thioacetyl groups in triazolethiones undergo substitution with alkyl halides .

  • Oxidation : Thioethers oxidize to sulfoxides or sulfones using H₂O₂ or mCPBA, as observed in sulfonamide-based redox systems .

Isophthalate Ester Reactivity

The dimethyl isophthalate group may participate in:

  • Hydrolysis : Esters hydrolyze to carboxylic acids under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions. For instance, methyl coumalate derivatives hydrolyze to dicarboxylic acids .

  • Transesterification : Methanol or ethanol with catalytic acid/base can replace methyl groups, as shown in esterification reactions of benzoates .

Synthetic Pathways for Analogous Compounds

Relevant methods from patents and literature suggest plausible routes for modifying this compound:

Reaction Type Conditions Product Source
Thioester Aminolysis NH₃/MeOH, refluxAmide formation at thioacetyl site
Triazole Ring Opening Hydrazine hydrate, KOH/EtOH, 80°C4-Amino-triazolethione intermediate
Ester Hydrolysis 6M HCl, 100°C, 12h5-({[(Triazoloquinolinyl)thio]acetyl}amino)isophthalic acid

Biological Activity Considerations

While the query focuses on reactions, structural analogs highlight potential bioactivity:

  • Triazoloquinolines demonstrate anticancer and antimicrobial properties via enzyme inhibition (e.g., kinase or protease targets) .

  • Thioacetyl groups enhance membrane permeability, as seen in prodrug designs .

Stability and Degradation Pathways

  • Photodegradation : Quinoline derivatives are prone to UV-induced decomposition, forming nitroso or carbonyl byproducts .

  • Thermal Stability : Esters decompose above 200°C, releasing CO₂ and methanol, per TGA data for related polymers .

Key Research Findings

  • Regioselective Functionalization : Domingo’s DFT studies on analogous triazoloquinolines show that electron-withdrawing groups direct electrophiles to the quinoline ring .

  • Catalytic Modifications : Sulfamic acid catalyzes cyclization of triazolethiones, suggesting utility in derivatizing the core .

Comparison with Similar Compounds

Triazoloquinoline Derivatives

Compounds sharing the triazoloquinoline core but differing in substituents or side chains:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
Target Compound : Dimethyl 5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)isophthalate Triazoloquinoline + thioacetyl Dimethyl isophthalate ~525.5 (estimated) Not explicitly reported; ester groups may enhance solubility
2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide Triazoloquinoline + thioacetyl Trifluoromethylphenyl acetamide 471.47 Potential bioactivity (unreported)
Methyl 2-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate Triazoloquinoline + thioacetyl Phenylthiophene carboxylate ~551.6 (estimated) Thiophene ring may alter π-conjugation

Key Observations :

  • The trifluoromethyl group in the acetamide analog () enhances lipophilicity, which could influence membrane permeability .

Benzamide Derivatives with Heterocyclic Thioethers

Compounds with benzamide backbones and heterocyclic thioether substituents ():

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide (Compound 15) Benzamide + oxadiazole thioether Oxadiazole + methylphenylamino propyl ~443.5 (estimated) Designed for anticancer/antiviral use
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (Compound 40) Benzamide + thiazole thioether Thiazole + nitrophenylamino ethyl ~470.5 (estimated) Nitro group may confer redox activity

Comparison with Target Compound :

  • Unlike benzamide derivatives, the target lacks an amide bond directly attached to the aromatic ring, which may reduce susceptibility to proteolytic degradation .

Triazole-Thiadiazole Hybrids ()

Compounds combining triazole and thiadiazole moieties:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol-3-thione Triazole + thiadiazole Phenyl + thione group ~320.4 (estimated) Antimicrobial/antiviral activity

Comparison with Target Compound :

  • The target’s triazoloquinoline core provides extended conjugation compared to simpler triazole-thiadiazole hybrids, possibly improving photophysical properties for material science applications .
  • The thioacetyl bridge in the target may offer greater synthetic flexibility for functionalization compared to direct thioether linkages in thiadiazole hybrids .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dimethyl 5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)isophthalate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally similar triazole-thiol derivatives involves multi-step reactions, including thiolation, alkylation, and condensation. For example, thioacetyl intermediates can be synthesized via nucleophilic substitution using mercaptoquinoline derivatives and chloroacetyl precursors under inert atmospheres. Optimization includes adjusting solvent polarity (e.g., DMF or THF), reaction temperature (40–80°C), and catalyst selection (e.g., triethylamine for deprotonation). Post-synthesis purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) improves yield .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Confirm structural integrity using:

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) and carbon signals.
  • FT-IR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Compare observed [M+H]+ peaks with theoretical molecular weights (e.g., deviations < 0.01 Da).
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of calculated values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing derivatives of this compound?

  • Methodological Answer : Spectral inconsistencies (e.g., unexpected splitting or shifts) may arise from impurities, tautomerism, or dynamic equilibria. Strategies include:

  • Variable Temperature NMR : Detect conformational changes (e.g., hindered rotation in thioamide bonds).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon environments.
  • Deuterated Solvent Screening : Use DMSO-d6 or CDCl3 to identify solvent-induced shifts.
  • X-ray Crystallography : Resolve ambiguities by determining solid-state structures .

Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound, based on structural analogues?

  • Methodological Answer : Analogues with triazole-thiol moieties (e.g., , compound 15) show activity against cancer cell lines. Use:

  • Cytotoxicity Assays : MTT or SRB tests on adherent lines (e.g., MCF-7, HeLa).
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
  • Tubulin Polymerization Inhibition : Compare IC50 values with combretastatin analogues (e.g., IC50 < 1 µM) .

Q. How should stability studies be designed to assess the compound's degradation under various environmental conditions?

  • Methodological Answer : Follow OECD guidelines for hydrolytic, photolytic, and thermal stability:

  • Hydrolysis : Incubate at pH 4, 7, and 9 (37°C, 14 days), analyze via HPLC for degradation products.
  • Photolysis : Expose to UV light (λ = 254 nm) in quartz cells; monitor half-life.
  • Thermal Stability : Store at 40°C/75% RH for 6 months; assess polymorphic transitions via PXRD .

Q. What strategies can be employed to improve the yield of thioacetyl intermediates during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hours conventional).
  • Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) to minimize side reactions .

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